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Compound of Interest

Compound Name: Peptide histidine isoleucine

Cat. No.: B1591452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and primary structure

of the human Peptide Histidine Isoleucine (PHI), also known as PHI-27. This document

details the fundamental characteristics of the PHI peptide, outlines a detailed protocol for its

chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and describes the analytical

methods for its characterization. Furthermore, it elucidates the key signaling pathway initiated

by PHI peptide binding to its receptors.

Primary Structure of Human PHI Peptide
Human PHI is a 27-amino acid peptide hormone with a C-terminal amide.[1] It belongs to the

glucagon/secretin superfamily of peptides and shares significant sequence homology with

Vasoactive Intestinal Peptide (VIP).[1] The primary structure, or amino acid sequence, of

human PHI is crucial for its biological activity and receptor interaction.

Table 1: Primary Structure of Human PHI Peptide
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Position
Amino Acid (Three-Letter
Code)

Amino Acid (One-Letter
Code)

1 His H

2 Ala A

3 Asp D

4 Gly G

5 Val V

6 Phe F

7 Thr T

8 Ser S

9 Asp D

10 Phe F

11 Ser S

12 Lys K

13 Leu L

14 Leu L

15 Gly G

16 Gln Q

17 Leu L

18 Ser S

19 Ala A

20 Lys K

21 Lys K

22 Tyr Y

23 Leu L
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24 Glu E

25 Ser S

26 Leu L

27 Met M

C-Terminus Amide -NH2

PHI Peptide Synthesis
The chemical synthesis of peptides like PHI is most commonly achieved through Solid-Phase

Peptide Synthesis (SPPS).[2] This method involves the stepwise addition of amino acids to a

growing peptide chain that is covalently attached to an insoluble resin support.[2] The

Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and robust method

for SPPS.[2][3][4][5]

Experimental Protocol: Manual Fmoc-Based Solid-Phase
Peptide Synthesis of Human PHI
This protocol is a representative procedure for the manual synthesis of human PHI peptide on

a 0.1 mmol scale using Rink Amide resin, which yields a C-terminally amidated peptide upon

cleavage.

Materials:

Rink Amide MBHA resin (0.1 mmol)

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure®

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (H₂O)

Diethyl ether

Equipment:

Glass reaction vessel with a sintered glass filter

Shaker

HPLC system (preparative and analytical)

Mass spectrometer

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add a 20% solution of piperidine in DMF to the resin.

Shake for 5 minutes.

Drain the solution.

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:
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In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin

loading) and OxymaPure® (3 equivalents) in DMF.

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

Add the activated amino acid solution to the deprotected resin.

Shake the reaction vessel for 1-2 hours.

Wash the resin with DMF (3 times) and DCM (3 times).

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the human PHI

sequence, starting from the C-terminal methionine and proceeding to the N-terminal

histidine.

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc

deprotection as described in step 2.

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry it under vacuum.

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

Dry the crude peptide pellet.

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1%

TFA).
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Purify the peptide by preparative reverse-phase high-performance liquid chromatography

(RP-HPLC).

Lyophilize the pure fractions to obtain the final peptide product.

Quantitative Data
The yield and purity of synthetic peptides can vary depending on the sequence, synthesis

scale, and purification methods. The following table provides representative data for the

synthesis of a 27-amino acid peptide using manual Fmoc-SPPS.

Table 2: Representative Quantitative Data for Synthetic Peptide Synthesis

Parameter Value Method of Determination

Crude Peptide Yield ~70-80% Gravimetric analysis

Purity after Preparative HPLC >95% Analytical RP-HPLC

Final Purified Peptide Yield ~15-30% Gravimetric analysis

Molecular Weight (Expected) ~3000 Da Calculated from sequence

Molecular Weight (Observed) ~3000 Da Mass Spectrometry (ESI-MS)

Characterization of Synthetic PHI Peptide
The identity and purity of the synthesized PHI peptide must be confirmed using analytical

techniques.

Experimental Protocol: Characterization
1. Analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

Purpose: To assess the purity of the synthetic peptide.

Method:

Dissolve a small amount of the lyophilized peptide in the mobile phase.
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Inject the sample onto a C18 analytical column.

Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

Monitor the elution profile at a wavelength of 214 nm.

The purity is determined by the relative area of the main peak corresponding to the full-

length peptide.

2. Mass Spectrometry (MS):

Purpose: To confirm the molecular weight of the synthetic peptide.

Method:

Introduce the purified peptide into an electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) mass spectrometer.

Acquire the mass spectrum.

Compare the observed molecular weight with the calculated theoretical molecular weight

of the human PHI peptide.

The following diagram illustrates the general workflow for the synthesis and characterization of

the PHI peptide.

Solid-Phase Peptide Synthesis (SPPS) Post-Synthesis Processing

Characterization

Rink Amide Resin Sequential Amino Acid Coupling
(Fmoc Deprotection & Coupling) Protected PHI Peptide on Resin Cleavage from Resin

(TFA Cocktail) Crude PHI Peptide Preparative RP-HPLC Purified PHI Peptide

Analytical RP-HPLC
(Purity Assessment)

Mass Spectrometry
(Identity Confirmation)

Final Characterized
PHI Peptide

Click to download full resolution via product page
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Caption: Experimental workflow for PHI peptide synthesis and characterization.

PHI Peptide Signaling Pathway
PHI peptide exerts its biological effects by binding to and activating specific G protein-coupled

receptors (GPCRs), primarily the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and

VPAC2). This interaction initiates an intracellular signaling cascade that leads to various

physiological responses.

The binding of PHI to VPAC receptors triggers a conformational change in the receptor, leading

to the activation of the associated heterotrimeric G protein, Gs. The activated alpha subunit of

Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to

cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the

activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target

proteins, modulating their activity and resulting in the cellular response to the PHI peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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